3-Chloro-cinnamyl chloride

Physical organic chemistry Nucleophilic substitution Linear free-energy relationships

3-Chloro-cinnamyl chloride (IUPAC: 1-chloro-3-(3-chloroprop-1-enyl)benzene; CAS not separately assigned) is a dichlorinated allylic chloride with molecular formula C₉H₈Cl₂ and molecular weight 187.06 g/mol. The compound belongs to the cinnamyl chloride class and is structurally distinguished by the presence of a chlorine atom at the meta position of the aromatic ring in addition to the allylic chlorine of the parent cinnamyl chloride scaffold.

Molecular Formula C9H8Cl2
Molecular Weight 187.06 g/mol
Cat. No. B8476287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-cinnamyl chloride
Molecular FormulaC9H8Cl2
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CCCl
InChIInChI=1S/C9H8Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,6H2
InChIKeyGDRFQURHBGZPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-cinnamyl chloride: A Dual-Site Electrophilic Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Chloro-cinnamyl chloride (IUPAC: 1-chloro-3-(3-chloroprop-1-enyl)benzene; CAS not separately assigned) is a dichlorinated allylic chloride with molecular formula C₉H₈Cl₂ and molecular weight 187.06 g/mol . The compound belongs to the cinnamyl chloride class and is structurally distinguished by the presence of a chlorine atom at the meta position of the aromatic ring in addition to the allylic chlorine of the parent cinnamyl chloride scaffold. This dual electrophilic architecture—allylic chloride (C=C–CH₂Cl) plus aryl chloride (m-Cl–C₆H₄–)—creates two electronically distinct reaction centers capable of orthogonal functionalization [1]. The compound serves as a versatile intermediate for the synthesis of chlorinated cinnamamides, cinnamic esters, and related derivatives with documented biological activities, and is commercially available from multiple suppliers at purities typically ≥ 95%.

Procurement Caution: Why 3-Chloro-cinnamyl Chloride Cannot Be Replaced by Unsubstituted Cinnamyl Chloride or Positional Isomers


Generic substitution of 3-chloro-cinnamyl chloride with unsubstituted cinnamyl chloride (CAS 2687-12-9) or the para-chloro isomer is chemically unsound due to fundamentally different electronic profiles and consequent reactivity. The meta-chloro substituent exerts an electron-withdrawing inductive effect (Hammett σₘ ≈ 0.37) that modulates the electron density of both the aromatic ring and the conjugated allylic system, as demonstrated by the linear Hammett relationship observed for m-substituted cinnamyl chlorides in SN2 chlorine isotopic exchange reactions [1]. This electronic perturbation alters reaction rates, regioselectivity, and product distributions in downstream transformations compared to the unsubstituted parent. Furthermore, substitution pattern critically determines biological activity: 3-chloro-substituted cinnamamides were found to be among the most potent anticonvulsant members in a 26-compound structure-activity series, outperforming nitro, alkoxy, and acetamino-substituted analogs [2]. Substituting with a different positional isomer or an unsubstituted variant therefore risks both synthetic failure and loss of target biological potency.

Quantitative Differentiation Evidence: 3-Chloro-cinnamyl Chloride Versus Closest Analogs


SN2 Reactivity Modulation: Meta-Chloro Substituent Effects on Cinnamyl Chloride Isotopic Exchange Rates

In chlorine isotopic exchange reactions of substituted cinnamyl chlorides with tetraethylammonium chloride-³⁶Cl in acetonitrile, m-substituted compounds (including 3-chloro-cinnamyl chloride) follow a linear Hammett free-energy relationship, enabling quantitative prediction of rate enhancement based on substituent σ values [1]. The meta-chloro substituent (σₘ ≈ +0.37) accelerates the SN2 reaction relative to the unsubstituted parent (σ = 0). Additionally, the entire cinnamyl chloride class exhibits a 10²–10³-fold rate enhancement compared to 2-arylethyl chlorides, attributable to conjugative stabilization of the transition state by the adjacent unsaturated group [1]. This provides a quantitative framework for selecting 3-chloro-cinnamyl chloride when enhanced electrophilic reactivity at the allylic position is desired.

Physical organic chemistry Nucleophilic substitution Linear free-energy relationships

Anticonvulsant SAR: 3-Chloro Substitution Pattern Confers Superior MES Activity in Cinnamamide Derivatives

In a systematic structure-activity relationship study of 26 substituted cinnamamides, anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) model. The 3-chloro and 2,4-dichloro substituted cinnamamides were found to be more potent than other members of the series, including nitro, alkoxy, amino, and acetamino substituted compounds [1]. This positions 3-chloro-cinnamyl chloride as the preferred synthetic intermediate for accessing the most active anticonvulsant cinnamamides in this scaffold class. The study confirmed that all compounds adopt the trans configuration by NMR coupling constant analysis, ensuring that stereochemical consistency is maintained across the series [1].

Medicinal chemistry Anticonvulsant drug discovery Structure-activity relationships

Dual Electrophilic Architecture: Orthogonally Addressable Allylic versus Aryl Chloride Reactivity

3-Chloro-cinnamyl chloride possesses two electronically distinct electrophilic centers: (1) the allylic C–Cl bond, which undergoes facile SN2 and SN2' substitution due to allylic activation and conjugative stabilization of the transition state by the adjacent π-system [1], and (2) the aromatic C–Cl bond at the meta position, which is substantially less reactive toward nucleophilic substitution under standard conditions, requiring metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for activation [2]. This enables a sequential, chemoselective functionalization strategy: first derivatization at the allylic chloride, followed by elaboration at the aryl chloride. In contrast, unsubstituted cinnamyl chloride (C₉H₉Cl, MW 152.62) lacks this second reactive handle, while 3-chlorocinnamic acid (C₉H₇ClO₂) lacks the reactive allylic chloromethyl group [2].

Synthetic methodology Orthogonal functionalization Chemoselectivity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solubility Shifts Induced by Meta-Chlorination

Introduction of the meta-chloro substituent onto the cinnamyl chloride scaffold produces quantifiable changes in molecular properties relevant to drug discovery and agrochemical development. The molecular weight increases from 152.62 g/mol (unsubstituted cinnamyl chloride, C₉H₉Cl) to 187.06 g/mol (3-chloro-cinnamyl chloride, C₉H₈Cl₂), a 22.6% increase [1] . LogP for the unsubstituted parent cinnamyl chloride is reported as 3.16–3.30 (ACD/LogP) ; addition of the aromatic chlorine at the meta position is expected to increase calculated logP by approximately 0.5–0.7 units based on the Hansch π value for aromatic Cl (π ≈ +0.71), yielding a predicted logP range of approximately 3.7–4.0 for 3-chloro-cinnamyl chloride. This elevated lipophilicity may enhance membrane permeability but reduce aqueous solubility relative to the parent. Water solubility of unsubstituted cinnamyl chloride is reported as 200 mg/L at 20 °C [1].

Physicochemical profiling Drug-likeness Lead optimization

Biological Activity Landscape: Chlorinated N-Arylcinnamamides as Antimicrobial and Cytotoxic Agents

A 2022 study investigated the biological activities and ADMET-related properties of novel chlorinated N-arylcinnamamides, a compound class directly accessible from 3-chloro-cinnamyl chloride via aminolysis with substituted anilines [1]. These chlorinated cinnamamides demonstrated antimicrobial activity (antibacterial and antimycobacterial), herbicidal activity, and cytotoxicity against multiple cell lines, with structure-activity relationships modulated by the chloro substitution pattern [1]. The study, published in the International Journal of Molecular Sciences (impact factor 5.6), provides a validated biological profiling framework for derivatives of 3-chloro-cinnamyl chloride. Additionally, a 2012 study on 3-chloro-substituted cinnamic acid analogues showed that the 5-Cl and 3-Cl-substituted analogues of adapalene-related compounds had mitigated adverse systemic effects in mice without comparable loss of cancer cell inhibitory activity [2], further supporting the therapeutic relevance of the 3-chloro substitution pattern.

Antimicrobial drug discovery Cytotoxicity profiling ADMET properties

Procurement-Relevant Application Scenarios for 3-Chloro-cinnamyl Chloride


Medicinal Chemistry: Synthesis of 3-Chloro-Substituted Cinnamamides for Anticonvulsant Drug Discovery

3-Chloro-cinnamyl chloride is the direct precursor for 3-chloro-substituted cinnamamides via aminolysis with primary or secondary amines. These derivatives have demonstrated superior anticonvulsant activity in maximal electroshock seizure (MES) models compared to nitro, alkoxy, amino, and acetamino-substituted analogs within a 26-compound SAR series [1]. Medicinal chemistry teams developing antiepileptic drug candidates should procure this intermediate to access the most active substitution pattern identified in the cinnamamide scaffold class.

Antimicrobial Agent Development: Chlorinated N-Arylcinnamamide Library Synthesis

The compound serves as a key starting material for generating libraries of chlorinated N-arylcinnamamides, which have been systematically profiled for antibacterial, antimycobacterial, herbicidal, and cytotoxic activities with accompanying ADMET property characterization [2]. The meta-chloro substitution on the aromatic ring contributes to the biological activity profile and influences lipophilicity-dependent parameters such as membrane permeability. Procurement of 3-chloro-cinnamyl chloride enables direct access to this biologically validated chemical space.

Orthogonal Bifunctional Scaffold for Two-Step Diversity-Oriented Synthesis

The compound's dual electrophilic architecture—an allylic chloride reactive under SN2 conditions and a meta-chloro aromatic ring addressable via palladium-catalyzed cross-coupling—enables sequential, chemoselective derivatization [3]. This is a differentiating feature not available from unsubstituted cinnamyl chloride (single reactive site) or 3-chlorocinnamic acid (different functional group topology). Synthetic groups building focused libraries with two diversity points should select 3-chloro-cinnamyl chloride for its orthogonal reactivity profile.

Physical Organic Chemistry: Mechanistic Probe for Substituent Effects in Allylic Substitution Reactions

The established linear Hammett relationship for m-substituted cinnamyl chlorides in SN2 chlorine isotopic exchange reactions provides a quantitative framework for using 3-chloro-cinnamyl chloride (σₘ(Cl) ≈ +0.37) as a mechanistic probe [3]. Researchers studying substituent effects on allylic reactivity can employ this compound alongside unsubstituted and p-substituted analogs to map electronic influences on reaction rates, transition state structure, and solvent effects in dipolar aprotic media.

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